molecular formula C16H27ClN2O2 B13743131 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride CAS No. 101491-62-7

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Cat. No.: B13743131
CAS No.: 101491-62-7
M. Wt: 314.8 g/mol
InChI Key: NCFCFEHMMIUPBF-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2 It is known for its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions, and a carbamate group linked to a diethylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate
  • 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate acetate
  • 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate sulfate

Uniqueness

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique

Properties

CAS No.

101491-62-7

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-10-17-16(19)20-12-15-13(3)8-7-9-14(15)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H

InChI Key

NCFCFEHMMIUPBF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)OCC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

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